tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Unprotected pyrrolidines or 3-methoxy analogs often cause side reactions in multi-step syntheses due to unshielded nucleophiles or altered lipophilicity. This Boc-protected methoxymethylpyrrolidine provides orthogonal protection and precise physicochemical control. - Lower XLogP3 (1.4 vs 1.58 for 3-methoxy analog) improves aqueous solubility and reduces non-specific binding. - NLT 98% certified purity with NMR/HPLC documentation ensures batch-to-batch consistency for pharmaceutical intermediate synthesis. - Ideal for lead optimization requiring selective Boc deprotection under mild acidic conditions.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 146257-05-8
Cat. No. B3104146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
CAS146257-05-8
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)COC
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-6-5-9(7-12)8-14-4/h9H,5-8H2,1-4H3
InChIKeyUQKCRLKIAGDYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate Properties & Purity


tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 146257-05-8, MFCD21143151), also known as 1-Boc-3-(methoxymethyl)pyrrolidine, is a protected pyrrolidine building block with a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol [1]. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methoxymethyl (-CH2OCH3) substituent at the 3-position [1]. The compound is commercially available from multiple reputable suppliers with certified purities typically ranging from 95% to 98% or higher (e.g., NLT 98% ), and it is widely employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research .

1
Orthogonal Boc Protection

Enables selective amine deprotection in multi-step synthesis without affecting the methoxymethyl group.

2
High Certified Purity

Supplier specifications supported by batch QC (NMR, HPLC) provide confidence for research-grade synthesis.

3
Versatile Pyrrolidine Scaffold

3-Methoxymethyl substituent modulates physicochemical properties for medicinal chemistry lead optimization.

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: Why Analogs Fail


Direct substitution of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate with closely related pyrrolidine derivatives—such as the unprotected amine (3-(methoxymethyl)pyrrolidine, CAS 936940-38-4) or the 3-methoxy analog (tert-butyl 3-methoxypyrrolidine-1-carboxylate, CAS 146257-03-6)—is not chemically equivalent and can lead to synthetic failure. The Boc group provides orthogonal protection for the pyrrolidine nitrogen, enabling selective deprotection under mild acidic conditions without affecting the methoxymethyl moiety [1]. In contrast, the unprotected amine presents an unshielded nucleophile that can participate in unwanted side reactions. Furthermore, the methoxymethyl (-CH2OCH3) substituent confers distinct physicochemical properties compared to a simple methoxy (-OCH3) group, including altered lipophilicity (XLogP3 1.4 vs. LogP 1.58, respectively [2]) and electronic characteristics, which can impact both synthetic efficiency and the biological profile of downstream compounds . These differences render simple substitution risky in multi-step synthetic routes where precise reactivity and selectivity are required.

Unprotected Amine (CAS 936940-38-4)

Lacks orthogonal Boc protection; the free nucleophile may participate in unwanted side reactions, limiting control in multi-step routes.

3-Methoxy Analog (CAS 146257-03-6)

Methoxy (-OCH3) vs methoxymethyl (-CH2OCH3) alters lipophilicity and electronic character, which may shift synthetic efficiency and downstream biological profile.

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: Physicochemical & Synthetic Comparison


Lipophilicity Comparison: Methoxymethyl vs Methoxy Analogs

The lipophilicity of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (XLogP3 = 1.4) is notably lower than that of its 3-methoxy analog, tert-butyl 3-methoxypyrrolidine-1-carboxylate (CAS 146257-03-6, LogP = 1.5801) [1]. This 11.4% reduction in computed lipophilicity is driven by the additional methylene spacer in the methoxymethyl group, which alters the compound's hydrogen-bonding capacity and polar surface area.

Lipophilicity Comparison
Reported
XLogP3 1.4 vs LogP 1.58 (11.4% lower)
Supports solubility profiling in lead optimization; experimental verification needed.
Computed property (PubChem); experimental LogP may differ.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Orthogonal Boc Deprotection and Methoxymethyl Stability

The Boc group on the target compound can be quantitatively removed under standard acidic conditions (e.g., TFA or HCl) while the methoxymethyl (MOM) ether remains intact [1]. This orthogonality is a key differentiator from unprotected amines or Cbz-protected analogs. In contrast, the free amine 3-(methoxymethyl)pyrrolidine (CAS 936940-38-4) lacks this protective handle, and alternative protecting groups like Cbz (benzyloxycarbonyl) require different cleavage conditions (hydrogenolysis) that may not be compatible with the methoxymethyl group.

Orthogonal Deprotection
Class-level
Boc removed under mild acid while MOM group remains intact; unprotected or Cbz analogs lack this orthogonality.
Supports late-stage amine functionalization without compromising methoxymethyl substituent.
Yields and selectivity depend on specific conditions; validation recommended.
Organic Synthesis Protecting Group Chemistry Peptide Synthesis

Purity Benchmark: Boc-Protected vs Unprotected Pyrrolidine

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is routinely available from global suppliers with certified purity of NLT 98% , supported by batch-specific QC documentation (NMR, HPLC) . In contrast, the unprotected analog 3-(methoxymethyl)pyrrolidine (CAS 936940-38-4) is more often offered at lower purity grades (e.g., 95% ) and may present stability challenges, making it less suitable for rigorous pharmaceutical applications.

Purity Benchmark
Source review
NLT 98% (Boc-protected) vs 95% (unprotected analog)
Higher certified purity may reduce impurity-related risks in research applications.
Supplier specification; batch verification is recommended.
Chemical Procurement Quality Control Supply Chain

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: Key R&D Applications


Lead Optimization: Modulating Lipophilicity

In lead optimization programs, medicinal chemists can leverage the lower XLogP3 (1.4) of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate relative to its 3-methoxy analog (LogP 1.58) to improve the aqueous solubility and reduce the non-specific binding of drug candidates, while maintaining the protective Boc group for synthetic flexibility [1].

Multi-Step Synthesis of Bioactive Pyrrolidines

This compound is ideal for constructing complex, biologically active molecules that require a pyrrolidine core with a methoxymethyl substituent. The orthogonal Boc protection enables chemists to perform reactions on other parts of the molecule (e.g., functionalization at the 2- or 4-positions) before liberating the pyrrolidine nitrogen for final coupling or cyclization steps [2].

Pharmaceutical Scale-Up Intermediate Procurement

For process chemistry and scale-up, the availability of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate with high, certified purity (NLT 98%) and accompanying QC documentation (NMR, HPLC) provides a reliable supply chain for producing intermediates in compliance with pharmaceutical quality standards, minimizing the risk of batch-to-batch variability .

Application
Selection Property
Validation Focus
Lead Optimization – Lipophilicity Tuning
Methoxymethyl vs methoxy substituent lipophilicity profile
Aqueous solubility and non-specific binding assessment
Multi-Step Synthesis of Pyrrolidines
Orthogonal Boc protection enabling selective amine deprotection
Late-stage functionalization and yield optimization
Intermediate Procurement for Scale-Up
High certified purity with batch QC documentation
Purity verification and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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